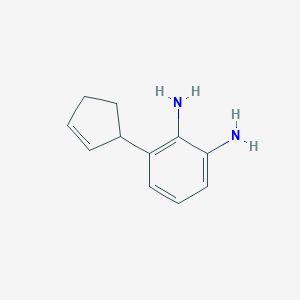

3-Cyclopent-2-en-1-ylbenzene-1,2-diamine

Description

3-Cyclopent-2-en-1-ylbenzene-1,2-diamine is a bicyclic aromatic diamine featuring a benzene core substituted with two amine groups at the 1- and 2-positions and a cyclopentene moiety at the 3-position. Its synthesis and reactivity are influenced by the proximity of the amine groups and the unsaturated cyclopentene ring, which may participate in conjugation or cycloaddition reactions .

Properties

CAS No. |

118489-58-0 |

|---|---|

Molecular Formula |

C11H14N2 |

Molecular Weight |

174.24 g/mol |

IUPAC Name |

3-cyclopent-2-en-1-ylbenzene-1,2-diamine |

InChI |

InChI=1S/C11H14N2/c12-10-7-3-6-9(11(10)13)8-4-1-2-5-8/h1,3-4,6-8H,2,5,12-13H2 |

InChI Key |

OOJXOIZLGHKGLP-UHFFFAOYSA-N |

SMILES |

C1CC(C=C1)C2=C(C(=CC=C2)N)N |

Canonical SMILES |

C1CC(C=C1)C2=C(C(=CC=C2)N)N |

Synonyms |

1,2-Benzenediamine, 3-(2-cyclopenten-1-yl)- |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structural Analogs

Benzene-1,2-Diamine Derivatives

Benzene-1,2-diamine derivatives are widely studied for their role in synthesizing heterocycles like benzimidazoles.

Cyclopentane-1,2-Diamine Derivatives

Recent advances in diastereoselective synthesis, such as organophotoredox-catalyzed [3 + 2] cycloadditions, have enabled efficient production of cis-cyclopentane-1,2-diamine derivatives. For example:

- Methyl-2-(1,3-dioxoisoindolin-2-yl)-trans-3-(phenylamino)cyclopentane-trans-1-carboxylate (3ae) was synthesized in 69% yield with 85:15 dr (diastereomeric ratio) .

- cis-2-(2-((2-Methoxyphenyl)amino)cyclopentyl)isoindoline-1,3-dione (3ma) achieved 72% yield and 97:3 dr .

The target compound’s cyclopentene substituent introduces unsaturation, which may enhance reactivity in cycloadditions or alter stereochemical outcomes compared to saturated cyclopentane analogs.

Cyclic 1,3-Diamines

Cyclic cis-1,3-diamines, though less explored than 1,2-diamines, are notable for their presence in bioactive molecules. Their synthesis often faces challenges in regiocontrol and stereoselectivity . In contrast, 1,2-diamines like the target compound benefit from established synthetic protocols (e.g., photoredox catalysis) and broader applications in catalysis. For example, cyclohexane-1,2-diamine-based transition metal complexes exhibit higher enantioselectivity in catalytic sulfoxidations compared to diphenylethane-1,2-diamine analogs (Table 4.16 in ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.